

(E/Z)-DMU2139 mechanism of action

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Compound of Interest		
Compound Name:	(E/Z)-DMU2139	
Cat. No.:	B15573697	Get Quote

An In-depth Technical Guide on the Mechanism of Action of (E/Z)-DMU2139

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-DMU2139 is a potent and selective small molecule inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the progression of various cancers and the development of resistance to chemotherapeutic agents. This document provides a comprehensive overview of the core mechanism of action of **(E/Z)-DMU2139**, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. The primary mechanism of **(E/Z)-DMU2139** involves the direct inhibition of CYP1B1's catalytic activity, which has significant implications for overcoming resistance to platinum-based chemotherapies like cisplatin.

Core Mechanism of Action

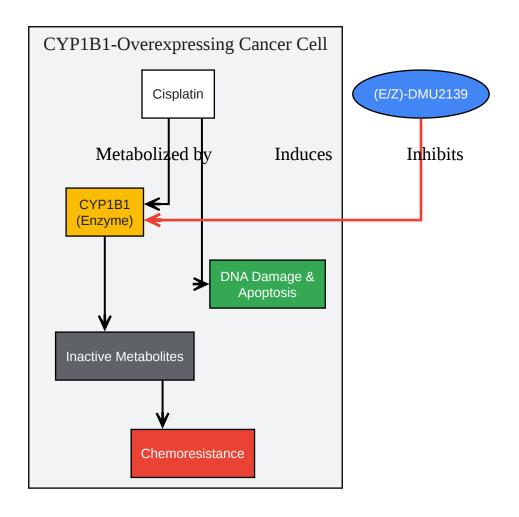
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes. While having a role in the metabolism of endogenous compounds like steroids, it is notably overexpressed in a wide array of human tumors, including breast, prostate, and colon cancers, while having low to negligible expression in corresponding healthy tissues.[1] This differential expression makes CYP1B1 an attractive target for anticancer therapies.[1][2]

In the context of oncology, CYP1B1 is known to metabolize procarcinogens into their active, carcinogenic forms.[2][3] Furthermore, elevated CYP1B1 expression in tumor cells has been demonstrated to decrease their sensitivity to the cytotoxic effects of chemotherapeutic drugs



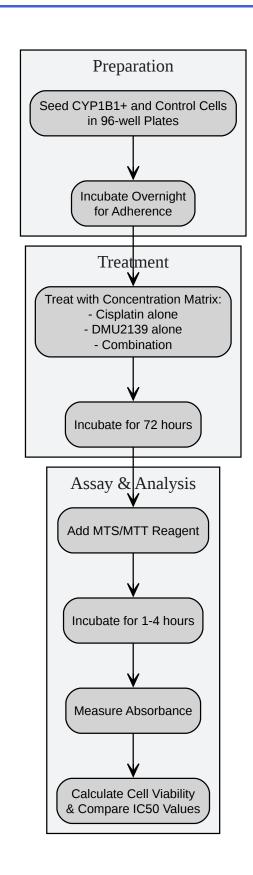
such as cisplatin.[3] The presence of CYP1B1 can contribute to chemoresistance, thereby limiting the efficacy of treatment.[3]

(E/Z)-DMU2139 functions by selectively binding to the CYP1B1 enzyme and inhibiting its metabolic activity.[2][4] By blocking the function of CYP1B1, (E/Z)-DMU2139 can prevent the metabolic activation of procarcinogens and, critically, re-sensitize resistant cancer cells to chemotherapeutic agents. Co-administration of a potent CYP1B1 inhibitor like (E/Z)-DMU2139 with cisplatin can overcome CYP1B1-mediated resistance, restoring the cytotoxic efficacy of the chemotherapy drug.[3]









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